molecular formula C13H18N2O2 B500195 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Cat. No.: B500195
M. Wt: 234.29g/mol
InChI Key: YNXNBLYVLWNGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a morpholine ring attached to a carboxamide group, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE typically involves the reaction of 3,5-dimethylaniline with 4-morpholinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-morpholinecarboxamide
  • N-(2,3-dimethylphenyl)-4-morpholinecarboxamide
  • N-(3,5-dimethylphenyl)-4-piperidinecarboxamide

Uniqueness

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29g/mol

IUPAC Name

N-(3,5-dimethylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10-7-11(2)9-12(8-10)14-13(16)15-3-5-17-6-4-15/h7-9H,3-6H2,1-2H3,(H,14,16)

InChI Key

YNXNBLYVLWNGSX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCOCC2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCOCC2)C

Origin of Product

United States

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